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molecular formula C7H2Cl2FN B020162 3,5-Dichloro-4-fluorobenzonitrile CAS No. 103879-31-8

3,5-Dichloro-4-fluorobenzonitrile

Cat. No. B020162
M. Wt: 190 g/mol
InChI Key: RIOPZMHLYZUNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04590315

Procedure details

reacting the 3,5-dichloro-4-fluorobenzonitrile or 3,5-dichloro-4-fluorobenzotrifluoride compound prepared in step (B) with an alkali metal fluoride to form the corresponding 3-chloro-4,5-difluorobenzonitrile or 3-chloro-4,5-difluorobenzotrifluoride compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkali metal fluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8](Cl)[C:9]=1[F:10])[C:5]#[N:6].[Cl:12][C:13]1[CH:14]=[C:15]([C:21]([F:24])([F:23])[F:22])[CH:16]=[C:17](Cl)[C:18]=1[F:19]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:19])[C:9]=1[F:10])[C:5]#[N:6].[Cl:12][C:13]1[CH:14]=[C:15]([C:21]([F:24])([F:23])[F:22])[CH:16]=[C:17]([F:10])[C:18]=1[F:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C#N)C=C(C1F)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1F)Cl)C(F)(F)F
Step Three
Name
alkali metal fluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C#N)C=C(C1F)F
Name
Type
product
Smiles
ClC=1C=C(C=C(C1F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04590315

Procedure details

reacting the 3,5-dichloro-4-fluorobenzonitrile or 3,5-dichloro-4-fluorobenzotrifluoride compound prepared in step (B) with an alkali metal fluoride to form the corresponding 3-chloro-4,5-difluorobenzonitrile or 3-chloro-4,5-difluorobenzotrifluoride compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alkali metal fluoride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8](Cl)[C:9]=1[F:10])[C:5]#[N:6].[Cl:12][C:13]1[CH:14]=[C:15]([C:21]([F:24])([F:23])[F:22])[CH:16]=[C:17](Cl)[C:18]=1[F:19]>>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:19])[C:9]=1[F:10])[C:5]#[N:6].[Cl:12][C:13]1[CH:14]=[C:15]([C:21]([F:24])([F:23])[F:22])[CH:16]=[C:17]([F:10])[C:18]=1[F:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C#N)C=C(C1F)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1F)Cl)C(F)(F)F
Step Three
Name
alkali metal fluoride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C#N)C=C(C1F)F
Name
Type
product
Smiles
ClC=1C=C(C=C(C1F)F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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